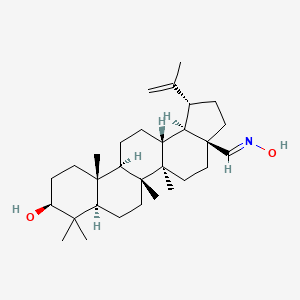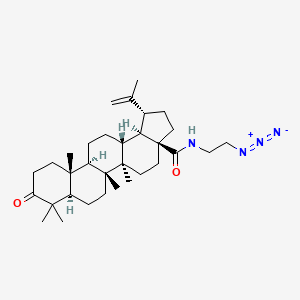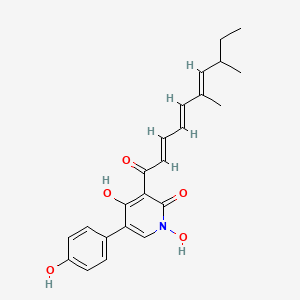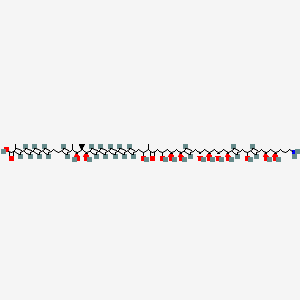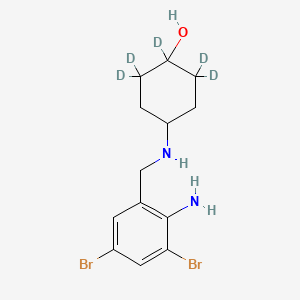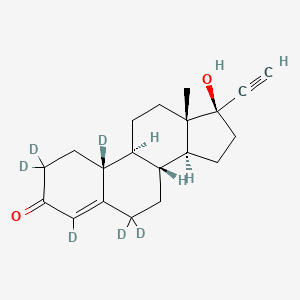
2,6-Bis(1,1-dimethylethyl)-4-(2-thienylseleno)-phenol
Vue d'ensemble
Description
RC574 est un composé chimique connu pour son rôle d'inhibiteur de la ferroptose, un type de mort cellulaire régulée associée au fer et au stress oxydatif. Il s'agit d'un dérivé du probucol, un agent antioxydant et hypocholestérolémique . RC574 a montré un potentiel significatif en neuroprotection en inhibant la mort cellulaire induite par le glutamate dans diverses cellules neuronales .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : RC574 est synthétisé par une réaction impliquant du thiophène lithié et une espèce sélénium électrophile liée à la fraction 2,6-di-tert-butylphénol . Les conditions de réaction impliquent généralement de basses températures et des atmosphères inertes pour empêcher les réactions secondaires indésirables.
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour RC574 ne soient pas largement documentées, la synthèse suit probablement des protocoles similaires à ceux utilisés en laboratoire, avec des ajustements d'évolutivité pour la production par lots plus importants. Cela comprend le maintien d'un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions : RC574 subit plusieurs types de réactions chimiques, notamment :
Oxydation : RC574 peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts.
Réduction : Il peut également être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.
Substitution : RC574 peut participer à des réactions de substitution, en particulier impliquant ses groupes phénolique et sélényle.
Réactifs et conditions courants :
Oxydation : Des agents oxydants forts tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution : Divers nucléophiles ou électrophiles en fonction de la substitution souhaitée.
Produits principaux : Les produits principaux de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés de RC574, tandis que les réactions de substitution peuvent produire une variété d'analogues substitués.
4. Applications de la recherche scientifique
RC574 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier la ferroptose et les mécanismes de stress oxydatif associés.
5. Mécanisme d'action
RC574 exerce ses effets en inhibant la ferroptose par plusieurs mécanismes :
Inhibition de la mort cellulaire induite par le glutamate : RC574 augmente les niveaux et l'activité de la glutathion peroxydase 1, réduisant la production d'anions superoxyde mitochondriaux.
Activation des voies antioxydantes : Il améliore l'activité des enzymes antioxydantes, protégeant ainsi les cellules des dommages oxydatifs.
Cibles moléculaires : Les principales cibles moléculaires comprennent la glutathion peroxydase 1 et d'autres composants du système de défense antioxydant cellulaire.
Applications De Recherche Scientifique
RC574 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ferroptosis and related oxidative stress mechanisms.
Mécanisme D'action
RC574 exerts its effects by inhibiting ferroptosis through several mechanisms:
Inhibition of Glutamate-Induced Cell Death: RC574 increases glutathione peroxidase 1 levels and activity, reducing mitochondrial superoxide anion production.
Activation of Antioxidant Pathways: It enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage.
Molecular Targets: The primary molecular targets include glutathione peroxidase 1 and other components of the cellular antioxidant defense system.
Comparaison Avec Des Composés Similaires
RC574 est comparé à d'autres composés similaires, en particulier au probucol et à ses analogues :
Liste des composés similaires :
- Probucol
- RC363
RC574 se démarque par son inhibition puissante de la ferroptose et ses propriétés neuroprotectrices améliorées, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-thiophen-2-ylselanylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24OSSe/c1-17(2,3)13-10-12(21-15-8-7-9-20-15)11-14(16(13)19)18(4,5)6/h7-11,19H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSKUKDTRDQWBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[Se]C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24OSSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)
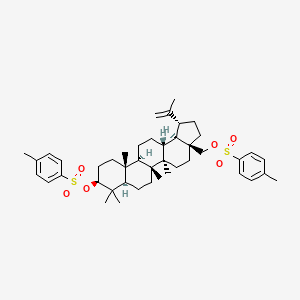
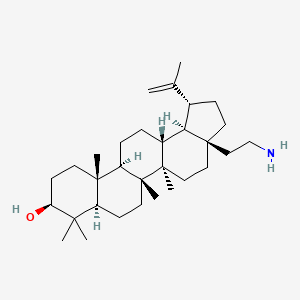
![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)
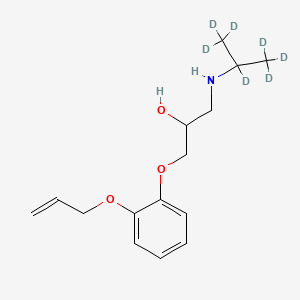
![N-[(1-benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B3025737.png)
